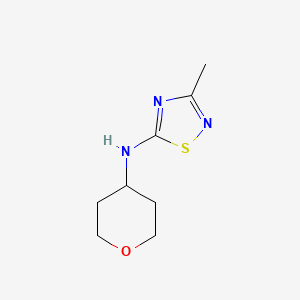

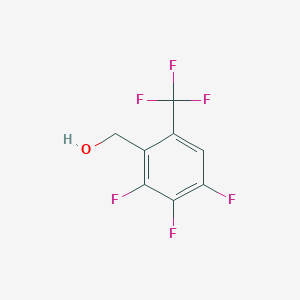

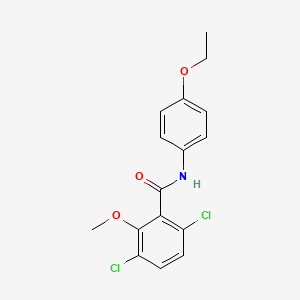

![molecular formula C8H9N3O3 B2509198 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid CAS No. 1160047-66-4](/img/structure/B2509198.png)

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of novel organic compounds often involves multi-step reactions and careful analysis of the resulting products. In the first study, a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters were synthesized . The synthesis process included the characterization of these compounds using various techniques such as melting points, elemental analysis, FT-IR, 1H and 13C NMR spectroscopy. Additionally, the crystal structure of one of the methyl esters was confirmed through X-ray analysis. This study demonstrates the complexity and precision required in organic synthesis to obtain the desired compounds with the correct structural configurations .

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. In the case of the synthesized compounds in the first study, the molecular structure was elucidated using spectroscopic methods and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule, which is essential for understanding how the compound interacts with biological targets or other chemicals. The second study also involved structural investigations using IR, NMR, and X-ray to determine the existence of the compound in unionized and zwitterionic forms . Such detailed molecular structure analysis is fundamental in the field of chemistry and materials science .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of organic compounds can be complex and require careful optimization. In the second study, the reaction between aminoguanidine and succinic acid under acid catalysis yielded a mixture of products that underwent further transformation in basic media . The regioselective formation of the desired compound was achieved by heating aminoguanidine hydrochloride with succinic anhydride, followed by a rearrangement reaction in an aqueous solution in the presence of alkali . This example illustrates the importance of reaction conditions in determining the outcome of chemical syntheses and the potential for discovering new rearrangement reactions in organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as melting points and antimicrobial activity, are important for its practical applications. The synthesized compounds in the first study were evaluated for their antiproliferative activity against various human cancer cell lines and showed significant effects, particularly the methyl esters . Additionally, the compounds were tested for antimicrobial activity against a range of microorganisms . These findings highlight the potential therapeutic applications of the synthesized compounds and the importance of evaluating both physical and chemical properties to determine their suitability for use in medical treatments .

Scientific Research Applications

ER to Synapse Trafficking of NMDA Receptors

This review discusses the molecular mechanisms involved in the early biosynthetic pathway, transport after release from the endoplasmic reticulum, and plasma membrane trafficking of NMDA receptors (NMDARs). Understanding these mechanisms is crucial for studying synaptic physiology and the etiology of human brain diseases, which could relate to the study of amino acid derivatives in neurotransmitter regulation and brain health (Horak, Petralia, Kaniaková, & Sans, 2014).

Branched Chain Aldehydes in Foods

This paper reviews the production and breakdown of branched aldehydes derived from amino acids, emphasizing their importance in flavor compounds across various food products. Understanding these processes at the metabolic level can offer insights into the potential applications of similar compounds in food science and technology (Smit, Engels, & Smit, 2009).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) exhibits various therapeutic roles, such as antioxidant, anti-inflammatory, and neuroprotective effects. Although structurally different from the compound , the study of CGA's roles highlights the potential of small molecules in modulating biological pathways, suggesting areas where 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid might be applied in drug development and disease treatment (Naveed et al., 2018).

Neurotoxin BMAA and Isomeric Amino Acids in Cyanobacteria

This review discusses the occurrence of non-proteinogenic amino acids produced by cyanobacteria, including their association with neurodegenerative diseases. The exploration of such compounds underscores the importance of studying amino acid derivatives for understanding their environmental impact and potential health risks (Manolidi et al., 2019).

Mechanism of Action

Target of Action

It’s known that oxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

Oxazole derivatives are known to interact with their targets in a way that often imparts preferential specificities in their biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives are known to affect a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Result of Action

It’s known that oxazole derivatives have a wide spectrum of biological activities .

properties

IUPAC Name |

3-[(4-cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZYNEYHAPKDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NCCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

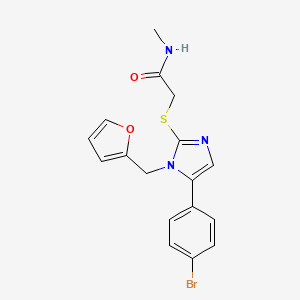

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)

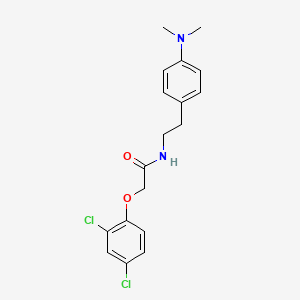

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)

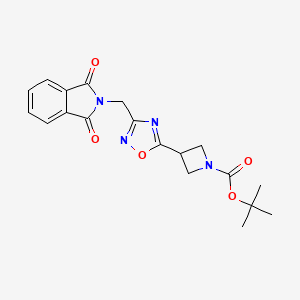

![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)